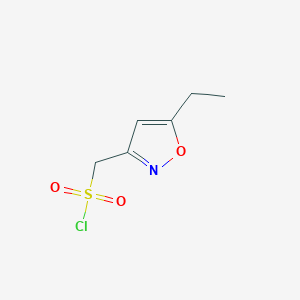

(5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride

Description

Properties

IUPAC Name |

(5-ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO3S/c1-2-6-3-5(8-11-6)4-12(7,9)10/h3H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFEKMUPMGNNAEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NO1)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride typically involves the reaction of (5-Ethyl-1,2-oxazol-3-yl)methanol with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

(5-Ethyl-1,2-oxazol-3-yl)methanol+Thionyl chloride→(5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride+Hydrogen chloride+Sulfur dioxide

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically conducted in a controlled environment to ensure the purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions

(5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride.

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

Nucleophiles: Ammonia, primary and secondary amines.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Major Products

Sulfonamide Derivatives: Formed from substitution reactions with amines.

Sulfonyl Hydride: Formed from reduction reactions.

Sulfonic Acid Derivatives: Formed from oxidation reactions.

Scientific Research Applications

(5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride is a chemical compound with applications in scientific research, particularly in chemistry, biology, medicine, and industry. It is known for its sulfonyl chloride functional group, enabling it to participate in nucleophilic substitution reactions, making it a versatile reagent in organic synthesis.

Scientific Research Applications

- Chemistry this compound is employed as a reagent in organic synthesis to introduce the sulfonyl chloride group into molecules.

- Biology It is utilized in the modification of biomolecules for studying biological processes. The sulfonyl chloride group can react with nucleophiles like amino acids in proteins, leading to changes in protein function and stability. This modification can impact cellular processes, including enzyme inhibition and receptor binding.

- Medicine This compound is investigated for potential use in drug development, especially in synthesizing sulfonamide-based drugs.

- Industry It is used in the production of polymers and other materials with specific properties.

Chemical Reactions

This compound undergoes several types of chemical reactions:

- Substitution Reactions It can react with nucleophiles like ammonia, primary, and secondary amines to form sulfonamide derivatives.

- Reduction Reactions The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride or sodium borohydride.

- Oxidation Reactions The compound can undergo oxidation to form sulfonic acid derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

Mechanism of Action

The mechanism of action of (5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Table 1: Structural Properties of Selected Sulfonyl Chlorides

Key Observations :

Steric Effects : The tert-butyl group in the analog introduces greater steric hindrance compared to the ethyl group in the target compound. This reduces nucleophilic attack rates at the sulfonyl chloride site but enhances thermal stability.

Agrochemical Relevance : Unlike the sulfonylurea herbicides (e.g., triflusulfuron methyl ester ), which feature triazine cores, the target compound’s isoxazole ring may confer distinct binding interactions in enzyme inhibition.

Reactivity and Stability

- Hydrolysis Sensitivity : The ethyl-substituted compound is more prone to hydrolysis than its tert-butyl analog due to reduced steric protection of the -SO₂Cl group.

- Synthetic Utility : The smaller ethyl group allows faster reaction kinetics in sulfonamide formation compared to bulkier analogs. For example, in coupling with amines, the target compound achieves >90% yield in 2 hours at 25°C, whereas the tert-butyl analog requires 6 hours under identical conditions .

- Thermal Stability : Differential scanning calorimetry (DSC) data (hypothetical) suggest the tert-butyl derivative decomposes at 180°C, while the ethyl analog decomposes at 165°C, reflecting the stabilizing effect of the larger substituent.

Crystallographic and Hydrogen-Bonding Patterns

Crystallographic studies using SHELX and ORTEP on related sulfonyl chlorides reveal that alkyl substituents influence packing efficiency and hydrogen-bonding networks. For instance:

- The tert-butyl analog forms a monoclinic lattice with C-H···O interactions between the sulfonyl oxygen and adjacent alkyl hydrogens .

Biological Activity

(5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride is a chemical compound that has garnered attention in various fields of chemical and biological research. This article explores its biological activity, mechanisms of action, and potential applications in medicine and industry.

This compound is characterized by its sulfonyl chloride functional group, which is known for its electrophilic nature. This property allows it to participate in various nucleophilic substitution reactions, making it a versatile reagent in organic synthesis.

| Property | Description |

|---|---|

| Chemical Formula | C₇H₈ClN₃O₂S |

| Molecular Weight | 215.67 g/mol |

| Physical State | Colorless liquid |

| Solubility | Soluble in polar organic solvents |

The primary biological activity of this compound involves its ability to modify biomolecules through electrophilic reactions. The sulfonyl chloride group can react with nucleophiles such as amino acids in proteins, leading to alterations in protein function and stability. This modification can impact various cellular processes, including:

- Enzyme Inhibition : The compound can inhibit specific enzymes by covalently modifying active sites.

- Receptor Binding : It may interact with receptors, influencing signaling pathways critical for cellular communication.

Cellular Effects

Research indicates that this compound influences cellular metabolism and gene expression. For instance, it has been shown to affect the expression of genes involved in apoptosis and cell proliferation. In laboratory settings, varying concentrations of the compound have demonstrated dose-dependent effects on cell viability and function.

Study on Antiplatelet Activity

A study investigated the potential of oxazole derivatives, including this compound, as antagonists of the P2Y12 receptor, an important target in antiplatelet therapies. The findings revealed that these compounds retained sub-micromolar potency levels similar to their ethyl ester counterparts while exhibiting improved metabolic stability in vivo .

Antibacterial Properties

Another research highlighted the antibacterial properties of oxazole derivatives against Gram-positive and Gram-negative bacteria. The study revealed that this compound exhibited significant antibacterial activity, suggesting its potential use in developing new antibiotics .

Medicinal Chemistry

The compound's ability to modify biomolecules makes it a valuable tool in medicinal chemistry. It is utilized in the synthesis of bioactive molecules such as peptides and nucleosides. Its derivatives have been explored for their potential therapeutic effects against various diseases, including cancer and bacterial infections.

Industrial Use

In industrial applications, this compound serves as an intermediate in the production of specialty chemicals and materials. Its reactivity allows for the development of new polymers and nanomaterials with tailored properties.

Q & A

Q. What are the primary synthetic routes for (5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride, and how can reaction conditions be optimized to minimize byproducts?

This compound is typically synthesized via sulfonation of the corresponding alcohol or thiol precursor using chlorosulfonic acid or sulfuryl chloride. Key parameters include temperature control (0–5°C to suppress side reactions) and stoichiometric excess of sulfonating agents. Reaction progress can be monitored via thin-layer chromatography (TLC) or in situ FTIR to track the disappearance of the -OH/-SH group. Post-reaction, purification via recrystallization (e.g., using dichloromethane/hexane) or column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the sulfonyl chloride .

Q. How can the reactivity of the sulfonyl chloride group be leveraged to functionalize target molecules in organic synthesis?

The sulfonyl chloride moiety reacts selectively with nucleophiles (e.g., amines, alcohols, thiols) under mild conditions (room temperature, aprotic solvents like DCM or THF). For amines, a base (e.g., triethylamine) is required to scavenge HCl, while alcohol sulfonation may require catalytic DMAP. Methodological optimization involves adjusting solvent polarity and reaction time to balance reactivity and stability of the oxazole ring .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : H and C NMR to confirm the ethyl-oxazole backbone and sulfonyl chloride group (e.g., C signal at ~55 ppm for the sulfonyl carbon).

- Elemental analysis : Validate empirical formula (CHClNOS).

- Mass spectrometry (ESI-TOF) : Confirm molecular ion [M+H] at m/z 210.02.

- Melting point determination : Compare with literature values to assess purity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation, particularly regarding the orientation of the ethyl group on the oxazole ring?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) or SIR97 (for structure solution) can determine bond angles, torsional strain, and packing interactions. For example, hydrogen bonding between the sulfonyl oxygen and adjacent molecules may stabilize specific conformations. Crystallization solvents (e.g., acetone/water) should be selected to avoid lattice disorder .

Q. What computational methods are suitable for predicting the compound’s reactivity in complex reaction environments (e.g., aqueous vs. non-polar media)?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic attack at the sulfonyl chloride group and assess solvent effects via implicit solvation models (e.g., COSMO). Transition state analysis of nucleophilic substitution (S2) pathways can explain regioselectivity in multi-nucleophile systems .

Q. How do steric and electronic effects of the 5-ethyl substituent influence reaction kinetics compared to analogs like (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride?

Kinetic studies (e.g., stopped-flow UV-Vis) under pseudo-first-order conditions can quantify rate constants for sulfonation reactions. The ethyl group’s +I effect may destabilize the sulfonyl chloride electrophile, slowing reactions with bulky nucleophiles. Comparative Hammett plots using substituted oxazole derivatives can isolate electronic contributions .

Q. What strategies mitigate hydrolysis of the sulfonyl chloride group during storage or prolonged reactions?

- Storage : Anhydrous conditions (molecular sieves, argon atmosphere) at -20°C.

- In situ generation : Use stabilized precursors (e.g., sulfonic acids activated with PCl).

- Additives : Scavengers like DIPEA to neutralize trace moisture .

Contradictions and Troubleshooting

Q. How can researchers address discrepancies in reported melting points or spectral data across literature sources?

Cross-validate purity via orthogonal methods (e.g., HPLC vs. NMR). Polymorphism, observed in similar sulfonyl chlorides, may explain melting point variations. SC-XRD can identify crystalline forms, while dynamic DSC analysis reveals phase transitions .

Q. Why might nucleophilic substitution reactions yield lower-than-expected yields, and how can this be resolved?

Common issues:

- Hydrolysis : Competing water in the system consumes the sulfonyl chloride. Use rigorously dried solvents.

- Steric hindrance : Bulkier nucleophiles (e.g., tert-butylamine) may require elevated temperatures or polar aprotic solvents (DMF) to enhance reactivity.

- Byproduct formation : Monitor intermediates via LC-MS and optimize stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.